N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide
Brand Name: Vulcanchem
CAS No.: 893347-61-0
VCID: VC11911957
InChI: InChI=1S/C14H22N4O3S2/c1-2-3-6-11(19)16-13-17-18-14(23-13)22-9-12(20)15-8-10-5-4-7-21-10/h10H,2-9H2,1H3,(H,15,20)(H,16,17,19)
SMILES: CCCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Molecular Formula: C14H22N4O3S2
Molecular Weight: 358.5 g/mol

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide

CAS No.: 893347-61-0

Cat. No.: VC11911957

Molecular Formula: C14H22N4O3S2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide - 893347-61-0

Specification

CAS No. 893347-61-0
Molecular Formula C14H22N4O3S2
Molecular Weight 358.5 g/mol
IUPAC Name N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Standard InChI InChI=1S/C14H22N4O3S2/c1-2-3-6-11(19)16-13-17-18-14(23-13)22-9-12(20)15-8-10-5-4-7-21-10/h10H,2-9H2,1H3,(H,15,20)(H,16,17,19)
Standard InChI Key BHHNMRICPVHHBT-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Canonical SMILES CCCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide integrates three key substructures:

  • 1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug candidates .

  • Oxolan (Tetrahydrofuran) Moiety: A saturated oxygen-containing heterocycle that improves solubility and pharmacokinetic properties.

  • Pentanamide Backbone: A linear aliphatic chain terminating in an amide group, facilitating interactions with biological targets through hydrogen bonding.

The compound’s SMILES notation (C1CCOC1CNC(=O)CSc2nnc(s2)N(=O)CCCCC(=O)N) and InChIKey (UYVZOXNGDWNBAH-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.

Table 1: Molecular Properties of N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide

PropertyValue
CAS Registry Number893347-61-0
Molecular FormulaC14H22N4O3S2\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}_{2}
Molecular Weight358.5 g/mol
IUPAC NameN-[5-(2-{[(Oxolan-2-yl)methyl]carbamoyl}ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
SolubilityNot reported
Melting PointNot reported

Synthetic Pathways

While the exact synthesis route for this compound is undisclosed, analogous thiadiazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Thiocarbohydrazides react with carboxylic acids or their derivatives to form the thiadiazole core .

  • Post-Modification Functionalization: Introducing the oxolan and pentanamide groups via nucleophilic substitution or amide coupling.
    For example, the sulfanyl-acetamide side chain may be appended using mercaptoacetic acid derivatives, while the oxolan-methyl group could be introduced via reductive amination .

CompoundActivityIC₅₀/EC₅₀
MethazolamideCarbonic Anhydrase Inhibition12 nM
CefozopranAntibacterial1 μg/mL (E. coli)
This CompoundHypothetical AnticancerNot tested

The absence of empirical data underscores the need for targeted assays evaluating cytotoxicity, antimicrobial efficacy, and kinase inhibition.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Profiling against NCI-60 cancer cell lines and ESKAPE pathogens to identify lead indications.

  • ADMET Profiling: Assessing metabolic stability in liver microsomes and plasma protein binding.

  • Target Deconvolution: Using chemoproteomics to identify binding partners like FGFR4 or HDACs .

Synthetic Optimization Opportunities

  • Bioisosteric Replacement: Substituting the oxolan moiety with morpholine to modulate solubility.

  • Prodrug Design: Esterifying the pentanamide to enhance oral bioavailability.

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